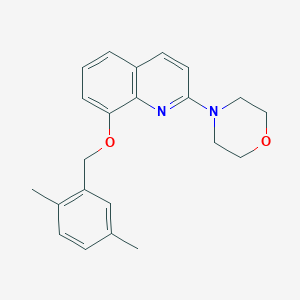

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-6-7-17(2)19(14-16)15-26-20-5-3-4-18-8-9-21(23-22(18)20)24-10-12-25-13-11-24/h3-9,14H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUIEPNTSKUJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction might yield more saturated derivatives.

Scientific Research Applications

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used to study the interactions between small molecules and biological macromolecules.

Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine: This compound is similar but has a methyl group instead of a dimethyl group on the benzyl ring.

7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol: This compound features a morpholine ring and a phenyl group, making it structurally related.

Uniqueness

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Overview

4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound featuring a quinoline core substituted with a morpholine ring and a 2,5-dimethylbenzyl group. This structural arrangement is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 364.44 g/mol

- IUPAC Name : 4-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]morpholine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst. This method is crucial for constructing the compound's complex structure efficiently.

Biological Activity

Research indicates that quinoline derivatives, including this compound, exhibit diverse biological activities. Some notable activities include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell division.

- Antibacterial and Antifungal Properties : The compound has shown potential in inhibiting bacterial and fungal growth, making it a candidate for developing new antimicrobial agents.

The biological activity of this compound is mediated through its interaction with various molecular targets, such as enzymes and receptors. It may modulate their activity, influencing cellular signaling pathways and leading to therapeutic effects.

Case Study 1: Anticancer Effects

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival. The results indicated a dose-dependent response with an IC50 value in the low micromolar range.

Case Study 2: Antibacterial Activity

A series of assays were performed to evaluate the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine | Structure | Moderate anticancer activity |

| 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol | Structure | Antifungal properties |

The unique substitution pattern of this compound imparts distinct biological properties compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.